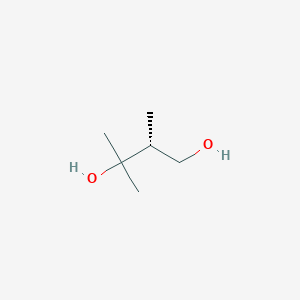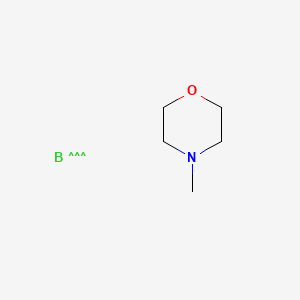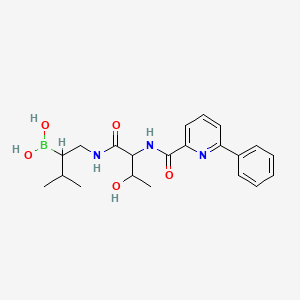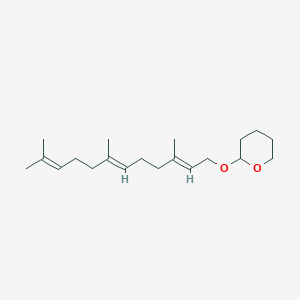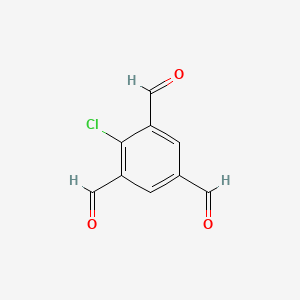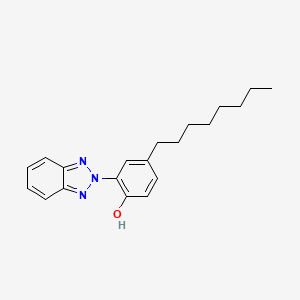![molecular formula C16H15FO2 B15288179 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde CAS No. 75677-06-4](/img/structure/B15288179.png)
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is an organic compound with the molecular formula C16H15FO2 It is a derivative of benzaldehyde, characterized by the presence of a fluoro-benzyloxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is carried out in ethanol at elevated temperatures (around 85°C) for 12-18 hours. After the reaction, the solvent is removed under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionic acid.
Reduction: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or marker due to its structural properties.
Medicine: Investigated for its potential pharmacological activities and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-(Benzyloxy)-4-fluorophenylboronic acid
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is unique due to the presence of both the fluoro-benzyloxy group and the aldehyde functional group
Propiedades
Número CAS |
75677-06-4 |
|---|---|
Fórmula molecular |
C16H15FO2 |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propanal |
InChI |
InChI=1S/C16H15FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-11H,1-2,12H2 |
Clave InChI |
OLASPOSSIIQFEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC=O)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


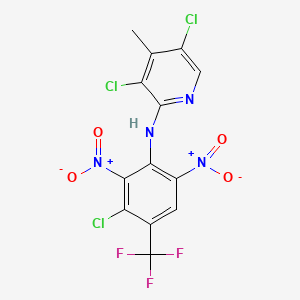
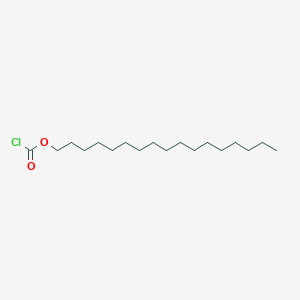
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
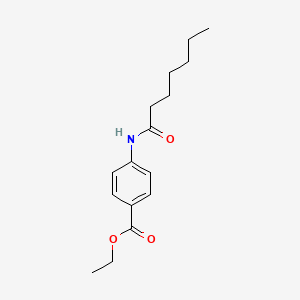
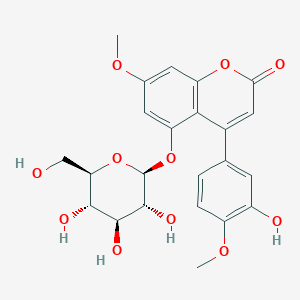
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
